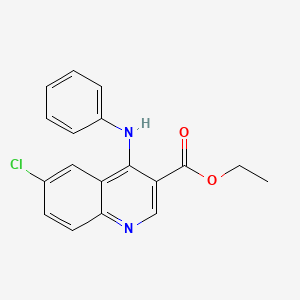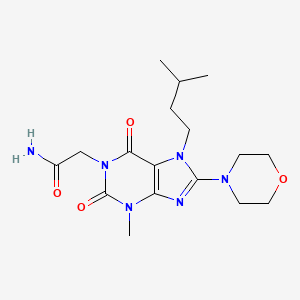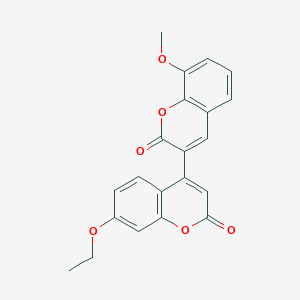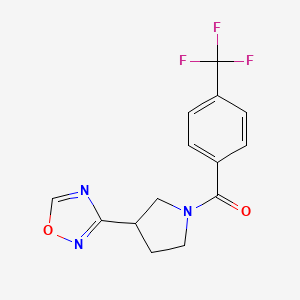
2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as isatin-based Schiff bases, are known to have potent biological and therapeutic applications . They are often used in medicinal chemistry for the design and development of new pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is usually confirmed by physical and spectral analysis .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using crystallographic data . This includes information on the space group, unit cell dimensions, and the number of formula units per unit cell .Chemical Reactions Analysis
The chemical reactions involving similar compounds often lead to notable changes in their biological activities . For example, certain derivatives have been found to exhibit significant antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various analytical techniques . This includes information on their empirical formula, molecular weight, and physical form .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide”, have shown potential in antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole-based compounds have shown notable cytotoxicity toward various human cancer cell lines . In particular, (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides have been synthesized and evaluated as antitumor agents .
Anti-HIV Activity
Indole derivatives have shown potential in anti-HIV activity . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown potential in antimicrobial activity . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown potential in antidiabetic activity . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . For instance, some indole derivatives have been reported to show notable cytotoxicity toward human cancer cell lines .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell cycle and apoptosis .
Result of Action
Some indole derivatives have been found to show notable cytotoxicity toward human cancer cell lines . This suggests that the compound may have similar effects, potentially leading to cell death in cancer cells.
Action Environment
For instance, storage conditions can affect the stability of a compound . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-3-6-14(22-2)15(7-10)23(20,21)18-12-4-5-13-11(8-12)9-16(19)17-13/h3-8,18H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMYVUBKJKDUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)
![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)
![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)


![1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2798348.png)
![Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate](/img/structure/B2798349.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2798356.png)
![3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2798360.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)